ROS Probe, HPF (Hydroxyphenyl fluorescein, CAS 359010-69-8) is a cell-permeable, photostable fluorescent reagent specifically engineered for the selective detection of highly reactive oxygen species (hROS), primarily hydroxyl radicals and peroxynitrite. Unlike legacy broad-spectrum probes, HPF remains virtually non-fluorescent until it undergoes a specific O-dearylation reaction upon oxidation, yielding strongly fluorescent fluorescein (Ex/Em ~490/515 nm) [1]. For procurement and assay design, its primary value proposition lies in its absolute resistance to light-induced auto-oxidation and its strict non-reactivity toward hypochlorite, hydrogen peroxide, and nitric oxide. This makes HPF a mandatory selection for high-throughput screening and complex live-cell imaging workflows where baseline stability, reproducibility, and the exclusion of off-target oxidative artifacts are critical .
Substituting HPF with the cheaper, generic industry standard DCFH-DA introduces severe reproducibility risks due to DCFH-DA's high susceptibility to light-induced auto-oxidation, which generates false-positive signals during prolonged laser exposure [1]. Furthermore, DCFH-DA actively alters the cellular environment by generating secondary superoxide artifacts via radical intermediates, compromising assay integrity[2]. Conversely, substituting HPF with its closest structural analog, APF (Aminophenyl fluorescein), compromises target selectivity in specific biological models. While both detect hydroxyl radicals and peroxynitrite, APF strongly reacts with hypochlorite (OCl-). In assays involving myeloperoxidase or stimulated neutrophils, using APF instead of HPF will conflate hypochlorite production with other hROS. Therefore, HPF is uniquely required when hypochlorite interference must be strictly excluded or when absolute photostability is required for automated imaging workflows [1].
In comparative live-cell imaging assays, continuous 488 nm laser irradiation induces rapid auto-oxidation and false-positive fluorescence in cells loaded with the generic probe DCFH-DA. After 10 to 120 seconds of irradiation, DCFH-DA exhibits a progressive and significant fluorescence increase independent of actual ROS production [1]. In stark contrast, cells loaded with HPF maintain a stable baseline with no detectable auto-oxidation under identical laser exposure . This stability ensures that the fluorescence signal is strictly a function of hROS presence rather than an artifact of the measurement process itself.
| Evidence Dimension | Light-induced auto-oxidation (false positive signal generation) |
| Target Compound Data | HPF shows zero significant auto-oxidation or fluorescence increase after 10-120s of 488 nm laser irradiation. |
| Comparator Or Baseline | DCFH-DA exhibits rapid, progressive fluorescence increase (auto-oxidation) under the same 488 nm irradiation. |
| Quantified Difference | Complete suppression of artifactual photo-oxidation in HPF compared to the generic standard. |
| Conditions | Live HLE or HeLa cells, 10 μM probe concentration, 488 nm laser irradiation. |
Eliminates false-positive ROS signals during prolonged or high-throughput fluorescence microscopy, directly improving reproducibility and mainstream laboratory workflow fit.
While both HPF and its analog APF detect hydroxyl radicals and peroxynitrite, they diverge critically in the presence of hypochlorite (OCl-). In cell-free and stimulated neutrophil assays, APF exhibits a strong, dose-dependent fluorescence increase upon reaction with OCl-, whereas HPF remains entirely non-fluorescent [1]. This absolute non-reactivity allows HPF to act as a definitive control to isolate hydroxyl and peroxynitrite signals in tissues rich in myeloperoxidase, where APF would yield a confounded, multi-species signal.
| Evidence Dimension | Reactivity with hypochlorite (OCl-) |
| Target Compound Data | HPF exhibits zero fluorescence increase in the presence of OCl-. |
| Comparator Or Baseline | APF (Aminophenyl fluorescein) shows a strong, dose-dependent fluorescence increase with OCl-. |
| Quantified Difference | Binary differentiation (completely non-reactive vs. highly reactive) toward hypochlorite. |
| Conditions | Phosphate buffer (0.1 M, pH 7.4) and stimulated neutrophil models. |
Crucial for accurate ROS profiling in inflammatory or immune system models where hypochlorite generation would otherwise confound target hROS quantification.
The legacy probe DCFH-DA undergoes a one-electron oxidation that yields a semiquinone radical intermediate (DCF·-), which rapidly reacts with molecular oxygen (k = 5 × 10^8 M^-1 s^-1) to generate artifactual superoxide (O2·-) [1]. This creates a self-amplifying error loop that artificially alters the cellular redox state. HPF completely circumvents this issue because its activation mechanism relies on an O-dearylation cleavage of the hydroxyphenoxy ether linkage, directly releasing the stable fluorescein fluorophore without generating reactive radical intermediates [1].
| Evidence Dimension | Generation of secondary ROS artifacts during probe activation |
| Target Compound Data | HPF undergoes O-dearylation without generating reactive radical intermediates. |
| Comparator Or Baseline | DCFH-DA generates a DCF·- radical that rapidly reacts with O2 to produce superoxide. |
| Quantified Difference | Complete elimination of mechanism-based secondary superoxide generation. |
| Conditions | Physiological oxygen concentrations in cellular assays. |
Prevents the probe itself from altering the cellular oxidative state, ensuring purity-linked usability and absolute assay fidelity for toxicological screening.
Because HPF is strictly inert to hypochlorite while its analog APF is highly reactive, the two probes are frequently procured and utilized in tandem to accurately quantify hypochlorite production in stimulated neutrophils and myeloperoxidase (MPO)-rich tissues. The mathematical difference in fluorescence signal between APF and HPF provides a precise, artifact-free measurement of OCl- that cannot be achieved with generic total-ROS probes [1].
HPF is the preferred procurement choice for automated, high-throughput fluorescence microscopy and flow cytometry workflows. Its absolute resistance to light-induced auto-oxidation ensures that continuous or repeated laser exposure (e.g., 488 nm) does not generate false-positive ROS signals, which is a critical failure point for legacy probes like DCFH-DA during prolonged imaging sessions [1].
In endothelial dysfunction and neurodegenerative models where nitric oxide and superoxide rapidly combine to form peroxynitrite (ONOO-), HPF allows for the specific detection of this highly reactive species without interference from baseline hydrogen peroxide, superoxide, or nitric oxide. This selective profiling is essential for evaluating the efficacy of peroxynitrite scavengers and targeted therapeutics.